molecular formula C8H9ClOS B1622528 2-Chloro-1-(5-ethylthien-2-yl)ethanone CAS No. 72612-03-4

2-Chloro-1-(5-ethylthien-2-yl)ethanone

Cat. No. B1622528
CAS RN: 72612-03-4
M. Wt: 188.67 g/mol
InChI Key: MOTHITYOWQEMMH-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-ethylthien-2-yl)ethanone (CETE) is a synthetic organic compound belonging to the class of thieno[2,3-b]pyridines. CETE has a wide variety of applications in a range of scientific research fields, including in vivo and in vitro studies. This compound has been studied for its potential biological activity, biochemical and physiological effects, and mechanism of action. It has also been used in laboratory experiments to investigate various pharmacological effects.

Scientific Research Applications

Synthesis and Biological Applications

Enzymatic Processes for Chiral Intermediates : The development of enzymatic processes for the synthesis of chiral alcohols from ketones, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, demonstrates the utility of certain compounds as vital intermediates in pharmaceutical synthesis, exemplified by Ticagrelor production, an acute coronary syndrome treatment. These processes emphasize green chemistry principles and high efficiency, highlighting the potential for 2-Chloro-1-(5-ethylthien-2-yl)ethanone in similar applications (Guo et al., 2017).

Antimicrobial and Antifungal Properties : The synthesis and characterization of compounds bearing structural similarities, such as 2-chloro-3-amino-1,4-naphthoquinone derivatives, have shown promising antimicrobial activities. These studies suggest that modifications of the core structure, akin to 2-Chloro-1-(5-ethylthien-2-yl)ethanone, could yield new antimicrobial agents with potential for broad-spectrum applications (Verma & Singh, 2015).

Material Science and Catalysis

Catalytic Behavior in Polymerization : Investigations into the catalytic behavior of metal complexes with ligands structurally related to 2-Chloro-1-(5-ethylthien-2-yl)ethanone, such as 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone derivatives, reveal their effectiveness in ethylene reactivity. These studies indicate potential uses in material science, particularly in the development of new polymers and the enhancement of polymerization processes (Sun et al., 2007).

Environmental Applications

Bioremediation of Halogenated Compounds : Research into the aerobic degradation of chlorinated compounds, such as DDT, by specific bacterial strains indicates the potential for environmental remediation applications. The mechanism involves the oxidation of chlorinated compounds followed by ring fission, suggesting that derivatives of 2-Chloro-1-(5-ethylthien-2-yl)ethanone could be explored for their environmental degradation properties (Nadeau et al., 1994).

properties

IUPAC Name

2-chloro-1-(5-ethylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTHITYOWQEMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407053
Record name 2-chloro-1-(5-ethylthien-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(5-ethylthien-2-yl)ethanone

CAS RN

72612-03-4
Record name 2-chloro-1-(5-ethylthien-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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